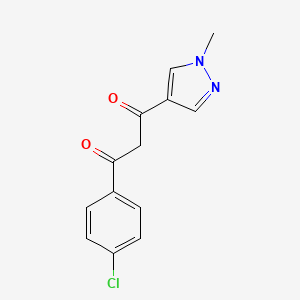

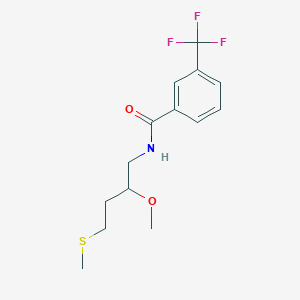

![molecular formula C9H6N4S B2403539 [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione CAS No. 67958-34-3](/img/structure/B2403539.png)

[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” is a chemical compound that has been studied for its potential applications in various fields. It has been found to efficiently block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . This suggests that BD1-selective targeting could be an effective and safe therapeutic strategy against leukemia . Additionally, reactions with carbonyl derivatives leading to 1-alkyl or 1-aryl [1,2,4]triazolo [4,3- a ]quinoxalines are the most described thanks to the electrophilic character of the carbon .

Synthesis Analysis

The synthesis of “this compound” has been described in several studies. For instance, one study reported the synthesis of new quinoxalines and 1,2,4-triazolo [4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities . Another study discussed the design, synthesis, and molecular docking of new triazolo quinoxaline derivatives as anticancer agents targeting VEGFR-2 kinase .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies. For example, one study synthesized a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, as potential antiviral and antimicrobial agents . Another study designed and prepared novel compounds based on the [1,2,4]triazolo [4,3- a ]quinoxaline scaffold .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed in several studies .

Scientific Research Applications

Potential as Rapid-Onset Antidepressants and Adenosine Receptor Antagonists

A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrates therapeutic potential as novel and rapid-acting antidepressant agents. These compounds have shown to reduce immobility in Porsolt's behavioral despair model in rats upon acute administration. Additionally, they exhibit high affinity for adenosine A1 and A2 receptors, suggesting their role as potent and selective non-xanthine adenosine antagonists, which could have implications for treating various neurological conditions (Sarges et al., 1990).

Antimicrobial and Antifungal Agents

Certain derivatives of 1,2,4-triazolo[4,3-a]quinoxaline have been synthesized and evaluated for antimicrobial and antifungal activities. Compounds such as 1-aryl-4-chloro-[1,2,4]triazolo [4,3-a]quinoxalines and 4-alkoxy[1,2,4]triazolo[4,3-a]quinoxalines exhibit potent antibacterial activity, suggesting their potential use as antibacterial agents (Badran, Abouzid, & Hussein, 2003).

Antitubercular Agents

1,2,4-Triazolo[4,3-a]quinoxalines have also been explored for their antitubercular activity. A series of 1-aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines were synthesized and found to possess significant antitubercular properties, highlighting their potential application in tuberculosis treatment (Sekhar, Rao, & Kumar, 2011).

Crystal Structure Analysis for Drug Design

The crystal structures of four 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported, providing valuable insights into the molecular geometry and potential interactions of these compounds. This information is crucial for the design of novel drugs based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold (Nogueira et al., 2017).

Versatility in Molecular Design for A3 Adenosine Receptor Antagonists

1,2,4-Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potent and selective human A3 adenosine receptor antagonists. This research underscores the versatility of the 1,2,4-triazolo[4,3-a]quinoxaline framework in the design of receptor-selective antagonists, which could be beneficial for treating diseases mediated by the A3 adenosine receptor (Catarzi et al., 2005).

Mechanism of Action

Target of Action

The primary target of [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing vasculature . This process plays a major role in the growth and development of cancerous cells .

Mode of Action

The compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits strong DNA-binding affinities, suggesting it may intercalate DNA .

Biochemical Pathways

By blocking the VEGFR-2 signaling pathway, the compound affects the angiogenesis process, leading to the suppression of tumor growth . This process is critical for the development and growth of cancerous cells . The compound’s DNA intercalation activity may also affect various biochemical pathways related to DNA replication and transcription .

Pharmacokinetics

These studies can provide valuable insights into the compound’s bioavailability and potential drug-likeness .

Result of Action

The compound’s action results in the suppression of tumor growth by inhibiting the VEGFR-2 signaling pathway . It also exhibits cytotoxic activities against certain human cancer cell lines . Furthermore, the compound’s DNA intercalation activity may lead to disruptions in DNA replication and transcription, further contributing to its anticancer effects .

Future Directions

The future directions for the study of “[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione” have been suggested in several studies. For instance, one study suggested that triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects . Another study suggested that this compound could be used as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Biochemical Analysis

Biochemical Properties

The [1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione compound has been found to exhibit cytotoxicity at certain concentrations . It has been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit cytotoxicity at concentration 160 μg/ml . It has shown promising antiviral activity and has been found to exhibit antibacterial and/or antifungal activities .

Molecular Mechanism

The molecular mechanism of this compound involves DNA intercalation . Molecular docking studies have been performed to investigate the binding modes of this compound with the DNA active site .

Properties

IUPAC Name |

5H-[1,2,4]triazolo[4,3-a]quinoxaline-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4S/c14-9-8-12-10-5-13(8)7-4-2-1-3-6(7)11-9/h1-5H,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHBJQHSEHCUKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)C3=NN=CN23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

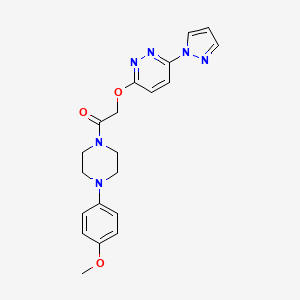

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)

![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)

![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)

![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403477.png)